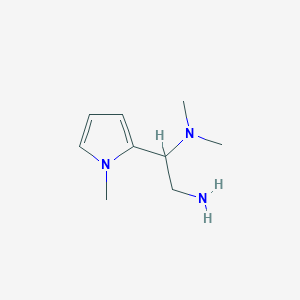

N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine

Description

N1,N1-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine is an ethylenediamine derivative featuring two methyl groups on the terminal nitrogen (N1) and a substituted pyrrole ring at the 1-position of the ethane backbone. The pyrrole substituent (1-methyl-1H-pyrrol-2-yl) introduces a nitrogen-containing heterocyclic aromatic system, which may influence electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

N,N-dimethyl-1-(1-methylpyrrol-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-11(2)9(7-10)8-5-4-6-12(8)3/h4-6,9H,7,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCLIFBUFGFUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CN)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine typically involves the reaction of 1-methyl-1H-pyrrole with N,N-dimethylethylenediamine under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as distillation or crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Scientific Research Applications

N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine finds applications in several research areas:

Synthetic Chemistry

- Building Block for Complex Molecules: The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity allows for the introduction of various functional groups, facilitating the creation of diverse chemical entities .

Biological Research

- Biological Activity Studies: Research is ongoing to investigate the compound's interactions with biological molecules. Preliminary studies suggest potential activity against certain biological targets, making it a candidate for further exploration in drug development .

Medicinal Chemistry

- Therapeutic Potential: The compound is being studied for its potential therapeutic applications. Its unique structure may offer advantages in modulating biological pathways or serving as a lead compound in drug discovery .

Industrial Applications

- Production of Specialty Chemicals: In industrial settings, this compound is utilized in the production of specialty chemicals and materials, leveraging its chemical properties for various manufacturing processes .

Case Studies

Case Study 1: Biological Activity Evaluation

In a study examining the biological activity of various amines, this compound demonstrated promising interactions with specific enzyme targets involved in metabolic pathways. This suggests potential applications in metabolic disease therapeutics.

Case Study 2: Synthetic Pathways Development

Research focused on developing synthetic pathways utilizing this compound as a precursor has shown that it can be effectively transformed into more complex structures through strategic functionalization. This highlights its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of N1,N1-dimethyl-substituted ethane-1,2-diamines, where structural variations arise from substituents at the 1-position. Key analogs and their properties are summarized below:

Structural and Functional Comparisons

Table 1: Key Properties of N1,N1-Dimethyl Ethane-1,2-diamine Derivatives

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Electronic Effects: Pyridinyl vs. Pyrrolyl: Pyridinyl groups (as in ) are electron-withdrawing due to the aromatic nitrogen, enhancing coordination with metal ions. Thiophenyl vs. Phenyl: Thiophene () introduces sulfur-based π-electron systems, which may improve solubility in non-polar media compared to phenyl derivatives ().

Biological and Material Applications :

- Pyridinyl and phenyl derivatives are often used in corrosion inhibition (e.g., DETA/TETA in ) or as ligands in coordination chemistry.

- Thiophene-containing analogs () show promise in drug delivery systems due to their tunable hydrophobicity.

- The target compound’s pyrrole group may confer unique bioactivity, as pyrrole derivatives are common in pharmaceuticals (e.g., kinase inhibitors).

Synthetic Accessibility :

Research Findings and Gaps

- Correlation with DFT Studies : Ethylenediamine derivatives with electron-donating groups (e.g., -NH₂, -CH₃) exhibit enhanced corrosion inhibition efficiency, as shown in DFT studies comparing DETA, TETA, and PEHA . The target compound’s dimethyl and pyrrolyl groups likely follow similar trends.

- Toxicity and Safety: Limited data exist for pyrrole-containing diamines. However, structurally similar compounds like N1,N1-dimethyl-1-phenyl-1,2-ethanediamine are classified as irritants, requiring careful handling .

- Pharmacological Potential: N1,N2-Dimethyl-propargyl derivatives () demonstrate activity against multidrug resistance proteins, suggesting the target compound’s pyrrole moiety could be explored for analogous applications.

Biological Activity

N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C9H17N3 and a molecular weight of 167.25 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, influencing various biochemical pathways. Its potential applications in medicinal chemistry are under investigation, particularly for therapeutic uses.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies on related N-heterocycles have shown efficacy against viruses such as hepatitis C and herpes simplex virus type 1, suggesting that this compound may also possess similar antiviral capabilities .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies suggest that this compound may exhibit varying degrees of cytotoxic effects depending on concentration and exposure duration. Further research is needed to establish a comprehensive cytotoxicity profile for this compound.

Research Findings and Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into their mechanisms and potential applications:

Synthetic Routes

The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrrole with N,N-dimethylethylenediamine under controlled conditions. This process can be optimized to maximize yield and purity through techniques such as distillation or crystallization .

Chemical Reactions

The compound undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form oxides.

Reduction: Capable of being reduced to yield different amines.

Substitution: Engages in nucleophilic substitution reactions where substituents can replace methyl groups .

Future Directions in Research

Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Future studies should focus on:

- In vivo studies to assess therapeutic efficacy and safety.

- Structure–activity relationship (SAR) analyses to identify key structural components responsible for biological activity.

- Mechanistic studies to understand how this compound interacts at the molecular level with biological targets.

Q & A

Q. What are the common synthetic routes for N1,N1-dimethyl-1-(1-methyl-1H-pyrrol-2-yl)ethane-1,2-diamine, and how can purity be optimized?

The compound is typically synthesized via reductive amination using 1-methylpyrrole-2-carbaldehyde and N,N-dimethylethylenediamine in the presence of reducing agents like sodium cyanoborohydride or hydrogen gas with a palladium catalyst . Nucleophilic substitution is an alternative route, where 1-methyl-1H-pyrrol-2-yl chloride reacts with N,N-dimethylethylenediamine under basic conditions (e.g., NaOH) . Purity optimization involves:

- Chromatographic purification (e.g., flash column chromatography).

- Crystallization in polar solvents (e.g., ethanol/water mixtures).

- Continuous flow reactors for scalable, high-yield synthesis .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and methyl group environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₂₀N₄, theoretical MW: 196.17 g/mol) .

- Infrared Spectroscopy (IR) : Identifies amine N-H stretches (3200–3400 cm⁻¹) and pyrrole C-H vibrations .

- Elemental Analysis : Ensures stoichiometric C/H/N ratios .

Q. What are the key physical and chemical properties relevant to handling this compound in laboratory settings?

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to amine groups. Limited solubility in water .

- Stability : Stable under inert atmospheres but prone to oxidation; store at 2–8°C in amber vials .

- Hazards : Amine-related irritancy; use PPE (gloves, goggles) and fume hoods during handling .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity?

The compound’s pyrrolidine ring and chiral centers (if present) dictate interactions with enzymes or receptors. For example:

- X-ray crystallography resolves spatial arrangements of substituents and identifies binding motifs .

- Enantioselective synthesis (e.g., chiral catalysts) produces stereoisomers for comparative bioactivity assays .

- Molecular docking simulations predict binding affinities to targets like G-protein-coupled receptors .

Q. How can researchers design experiments to investigate the compound’s role as an enzyme inhibitor or modulator?

- Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with enzymes .

- Enzyme Kinetics : Measure inhibition constants (Kᵢ) via Michaelis-Menten plots under varying substrate concentrations .

- Control Experiments : Compare with structurally similar diamines (e.g., N,N-dimethylethylenediamine) to isolate the pyrrole group’s contribution .

Q. What methodological approaches are recommended for analyzing contradictory data in studies of this compound’s biological activity?

- Dose-Response Curves : Repeat assays across multiple concentrations to rule out non-specific effects .

- Orthogonal Assays : Validate findings using complementary techniques (e.g., fluorescence polarization and SPR).

- Impurity Analysis : Use HPLC-MS to detect byproducts that may interfere with biological activity .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound’s biological activity?

- Force Field Refinement : Adjust parameters in molecular dynamics simulations to better match experimental binding modes .

- Free Energy Perturbation (FEP) : Calculate relative binding energies of analogs to identify discrepancies .

- Experimental Replication : Test computational predictions under standardized conditions (e.g., pH, temperature) .

Q. How can researchers evaluate the compound’s potential as a ligand in coordination chemistry or catalyst design?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.